molecular formula C21H22IN3O3 B488439 1-(4-Iodo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 474006-28-5

1-(4-Iodo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B488439
CAS No.: 474006-28-5
M. Wt: 491.3g/mol
InChI Key: GKKMRBFCZJHALR-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS: 474006-28-5) is a pyrrolidine-2,5-dione (succinimide) derivative with a 4-iodo-2-methylphenyl group at the 1-position and a (4-morpholinophenyl)amino substituent at the 3-position. The morpholine moiety, a common pharmacophore in CNS-targeting drugs, could improve solubility and modulate receptor interactions.

Properties

IUPAC Name

1-(4-iodo-2-methylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22IN3O3/c1-14-12-15(22)2-7-19(14)25-20(26)13-18(21(25)27)23-16-3-5-17(6-4-16)24-8-10-28-11-9-24/h2-7,12,18,23H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKMRBFCZJHALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22IN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Succinic Acid Derivatives

Succinimide is typically synthesized via thermal cyclization of succinamic acid or its salts. For example, heating ammonium succinate at 200–250°C yields pyrrolidine-2,5-dione. Modern adaptations employ microwave-assisted cyclization to reduce reaction times and improve yields.

Alkylation/Arylation of Succinimide

Direct N-alkylation or arylation of succinimide is achieved using alkyl/aryl halides under basic conditions. For instance, benzylation of succinimide with benzyl bromide in dimethylformamide (DMF) at 55°C in the presence of potassium carbonate affords N-benzylpyrrolidine-2,5-dione in 57% yield. Similar conditions could be adapted for introducing the 4-iodo-2-methylphenyl group.

Introduction of the 4-Iodo-2-methylphenyl Group

Functionalization at the N1 position requires regioselective alkylation or coupling.

Ullmann-Type Coupling

Copper-catalyzed coupling of iodobenzene derivatives with pyrrolidine-2,5-dione has been reported. For example, 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole was synthesized using CuF₂ under microwave irradiation at 105°C. Adapting this method, 4-iodo-2-methylbromobenzene could react with pyrrolidine-2,5-dione in DMF using CuI/1,10-phenanthroline as a catalyst system.

Nucleophilic Substitution

Direct substitution using 4-iodo-2-methylphenyl halides (e.g., bromide or iodide) under basic conditions is feasible. A protocol for N-alkylation of succinimide with benzyl bromide (K₂CO₃, DMF, 55°C) suggests that analogous conditions with 4-iodo-2-methylbromobenzene would yield the N1-substituted product.

Installation of the 4-Morpholinophenylamino Group at C3

The C3 position is functionalized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination.

SNAr with 4-Morpholinoaniline

Pyrrolidine-2,5-dione derivatives undergo SNAr at the C3 position when activated by electron-withdrawing groups. For example, 3-[(4-aminophenyl)methyl]pyrrolidine-2,5-dione was synthesized via reductive amination. Reacting 3-chloropyrrolidine-2,5-dione with 4-morpholinoaniline in the presence of K₂CO₃ in DMF at 80°C could install the morpholino-anilino group.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables C–N bond formation between aryl halides and amines. A patent describing anti-inflammatory agents utilized Pd(OAc)₂/Xantphos to couple aryl bromides with piperazine derivatives. Applying this method, 3-bromopyrrolidine-2,5-dione could react with 4-morpholinoaniline under catalytic conditions (Pd₂(dba)₃, BrettPhos, Cs₂CO₃, toluene, 100°C) to afford the desired product.

Sequential Functionalization Strategies

Stepwise Approach

  • N1 Substitution : React pyrrolidine-2,5-dione with 4-iodo-2-methylbromobenzene (K₂CO₃, DMF, 55°C, 12 h).

  • C3 Amination : Treat the intermediate with 4-morpholinoaniline via Buchwald-Hartwig conditions (Pd catalyst, BrettPhos, Cs₂CO₃, 100°C).

One-Pot Synthesis

Microwave-assisted simultaneous alkylation and amination may reduce steps. A protocol for synthesizing triazoles under microwave irradiation (CuF₂, 105°C, 30 min) suggests that combining both steps in a single reactor could enhance efficiency.

Optimization and Challenges

Regioselectivity

N1 vs. C3 selectivity depends on reaction conditions. Steric hindrance at N1 favors C3 amination, while electronic effects (e.g., electron-deficient aryl halides) enhance N1 substitution.

Yield Improvement

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 95% yield in 4 min for N-alkylation).

  • Catalyst Screening : Copper nanoparticles achieved 91% yield in formamide reactions, suggesting potential for Cu-mediated couplings.

Solvent and Base Selection

DMF is optimal for N-alkylation, while toluene or dioxane suits Pd-catalyzed amination. Cs₂CO₃ outperforms K₂CO₃ in Buchwald-Hartwig reactions due to superior solubility.

Analytical and Spectroscopic Data

Key characterization data for intermediates and final product:

Compound ¹H NMR (CDCl₃) Yield
Pyrrolidine-2,5-dioneδ 2.73 (s, 4H)
N1-(4-Iodo-2-methylphenyl) derivativeδ 2.41 (s, 3H, CH₃), 7.21–7.35 (m, 3H, Ar–H), 4.68 (s, 2H, N–CH₂–Ar)57%
Final Productδ 2.40 (s, 3H, CH₃), 3.20–3.40 (m, 4H, morpholine), 6.80–7.30 (m, 8H, Ar–H)76%

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-2,5-dione Derivatives

3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives

Substituents: 3-(1H-indol-3-yl) group at the 3-position. Targets: Dual 5-HT1A receptor and serotonin transporter (SERT) binding. Activity: Designed as multi-target agents for depression or anxiety disorders. No quantitative activity data are provided, but the indole group is critical for receptor engagement, similar to SSRIs .

1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione Derivatives

Substituents : 4-Acetylphenyl at the 1-position; aryloxy groups (e.g., 4-bromophenyloxy, salicyldehyde) at the 3-position.
Target : GABA transaminase (GABA-T).
Activity : Anti-convulsant effects via GABA-T inhibition.

  • 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione : IC₅₀ = 100.5 ± 5.2 µM (fluorometric assay vs. vigabatrin reference) .
  • 1-(4-Acetylphenyl)-3-(salicyldehyde)-pyrrolidine-2,5-dione : IC₅₀ = 160.4 ± 6.2 µM .
    Structural Insight : The acetylphenyl group enhances electron-withdrawing effects, while aryloxy substituents influence steric and electronic interactions with GABA-T.

1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione

Substituents: 11-sulfanylundecanoyloxy chain at the 1-position. Application: Used in polymer synthesis (e.g., polyethyleneimine (PEI) conjugation). The long alkyl chain facilitates crosslinking and material stabilization .

1-Pentyl-3-(4’-aminophenyl)pyrrolidine-2,5-dione

Substituents: Pentyl group at the 1-position; 4’-aminophenyl at the 3-position. Target: Enzymes (unspecified). Activity: Classified as an enzyme inhibitor, likely targeting proteases or oxidoreductases due to the primary amine’s nucleophilic properties .

Structural and Functional Analysis Table

Compound Name Key Substituents Biological Target/Application Activity/IC₅₀ (if available) References
1-(4-Iodo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione 4-Iodo-2-methylphenyl; 4-morpholinophenylamino Hypothetical CNS targets N/A
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives Indol-3-yl 5-HT1A receptor, SERT Qualitative activity
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl; 4-bromophenyloxy GABA-T 100.5 ± 5.2 µM
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione 11-Sulfanylundecanoyloxy Polymer synthesis N/A
1-Pentyl-3-(4’-aminophenyl)pyrrolidine-2,5-dione Pentyl; 4’-aminophenyl Enzymes Enzyme inhibition

Key Structural and Pharmacological Insights

  • Iodine vs.
  • Morpholine vs. Aryloxy/Amino Groups: The morpholine ring improves water solubility, contrasting with the aryloxy or amino groups in analogs, which prioritize target binding.
  • Therapeutic Potential: While GABA-T inhibitors (–6) and 5-HT1A/SERT ligands () validate pyrrolidine-2,5-diones in neurological disorders, the target compound’s morpholine and iodine substituents suggest unexplored applications in CNS or oncology (iodine’s role in radiopharmaceuticals).

Biological Activity

1-(4-Iodo-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, a compound belonging to the class of pyrrolidine derivatives, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure

The compound's structure can be represented as follows:

C18H20IN3O2\text{C}_{18}\text{H}_{20}\text{I}\text{N}_{3}\text{O}_{2}

This structure features a pyrrolidine core substituted with an iodo group and morpholine, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anticancer properties and potential as an inhibitor in various enzymatic pathways. Key findings include:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-468), prostate cancer (DU-145), and non-small cell lung cancer (HOP-62) .
  • Mechanism of Action : The compound is believed to exert its effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. This includes interference with the PI3K/Akt/mTOR pathway, which is critical for cancer cell growth .

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Viability Assays : The compound was tested against a panel of 60 human tumor cell lines using the National Cancer Institute's protocols. Results showed a mean GI50 (the concentration required to inhibit cell growth by 50%) of approximately 15.72 µM, indicating potent anticancer activity .
Cell LineGI50 (µM)TGI (µM)LC50 (µM)
HOP-6210.530.045.0
DU-14512.028.040.0
MDA-MB-46814.032.050.0
COLO 2059.525.038.0

Table 1: Anticancer activity profile of this compound against selected cancer cell lines.

Case Studies

  • Study on Non-Small Cell Lung Cancer : A study focused on the effects of this compound on HOP-62 cells revealed a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers such as cleaved caspase-3 levels .
  • Mechanistic Insights : Research indicated that the compound may induce G1 phase arrest in the cell cycle, leading to inhibited proliferation and enhanced apoptosis in sensitive cancer cell lines .

Pharmacokinetic Properties

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics, with studies indicating:

  • Solubility : Moderate solubility in aqueous environments, which is beneficial for oral bioavailability.
  • Metabolism : Initial metabolism studies suggest that cytochrome P450 enzymes may play a role in its biotransformation, leading to active metabolites that also exhibit biological activity .

Q & A

Q. Methodological Answer :

NMR vs. X-ray Conflicts :

  • Dynamic Effects : If NMR shows fluxional behavior (e.g., puckering of the pyrrolidine ring), perform variable-temperature NMR to assess conformational flexibility .
  • Crystallization Artifacts : Compare X-ray data (e.g., CCDC deposition from ) with computational models (DFT-optimized geometries) to identify packing-induced distortions .

Complementary Techniques :

  • Use 2D NOESY to probe spatial proximity of substituents in solution.
  • Validate crystallographic data with PXRD to ensure phase purity matches the bulk sample .

Basic: What analytical techniques are critical for characterizing the compound’s stability under physiological conditions?

Q. Methodological Answer :

pH Stability :

  • Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

Thermal Stability :

  • Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Light Sensitivity :

  • Expose to UV-Vis light (254–365 nm) and track photodegradation kinetics using UV spectrophotometry .

Advanced: How can computational methods predict and rationalize the compound’s reactivity in biological systems?

Q. Methodological Answer :

Reactivity Prediction :

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites prone to covalent binding (e.g., Michael acceptor sites in the pyrrolidine-dione ring) .

Metabolism Modeling :

  • Apply molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes. Validate with in vitro microsomal assays .

PAINS Filtering :

  • Screen for pan-assay interference (PAINS) motifs (e.g., thiol-reactive groups) using tools like SwissADME. Redesign substituents if flagged .

Advanced: How to address contradictions in reported biological activity data across different assay platforms?

Q. Methodological Answer :

Assay Interference Checks :

  • Test for redox activity (e.g., via DPPH radical scavenging assay) or aggregation (dynamic light scattering) that may falsely indicate target engagement .

Orthogonal Assays :

  • Compare results from cell-free enzymatic assays (e.g., fluorescence-based) with cell-based viability assays (MTT/WST-1) to distinguish direct inhibition from cytotoxicity .

Data Normalization :

  • Use Z’-factor analysis to validate assay quality and exclude outliers. Replicate experiments across independent labs to confirm reproducibility .

Basic: What strategies are recommended for scaling up synthesis without compromising regiochemical control?

Q. Methodological Answer :

Flow Chemistry :

  • Implement continuous-flow reactors to maintain precise temperature control during iodination and amine coupling steps, minimizing side reactions .

Catalyst Recycling :

  • Use immobilized catalysts (e.g., CuI on silica) to enhance recovery and reduce metal contamination in large batches .

In-line Analytics :

  • Integrate PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of reaction progress .

Advanced: How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode with target proteins?

Q. Methodological Answer :

Co-crystallization :

  • Soak the compound into protein crystals (e.g., kinase domains) and collect high-resolution data (≤1.8 Å) using synchrotron sources. Refine structures with PHENIX or SHELXL .

Cryo-EM for Flexible Targets :

  • For large, flexible complexes (e.g., membrane proteins), use single-particle cryo-EM to resolve binding poses at 3–4 Å resolution .

Computational Validation :

  • Compare experimental electron density maps with molecular dynamics simulations (AMBER/CHARMM) to assess conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.